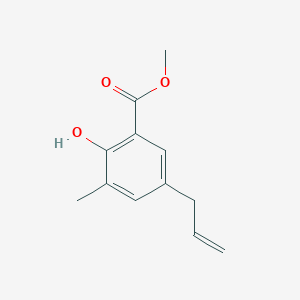
4-(dibutylsulfamoyl)-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(dibutylsulfamoyl)-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide is a chemical compound that has been synthesized for various scientific research applications. This compound has been found to have potential therapeutic effects in the treatment of certain diseases.
Mecanismo De Acción
The mechanism of action of 4-(dibutylsulfamoyl)-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide involves the inhibition of specific enzymes and signaling pathways in the body. It has been found to inhibit the activity of histone deacetylases (HDACs) and phosphodiesterases (PDEs), which play a role in gene expression and cell signaling. It also activates the protein kinase B (AKT) pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(dibutylsulfamoyl)-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide include the inhibition of cancer cell growth, induction of apoptosis, reduction of oxidative stress and inflammation in the brain, and improvement of cognitive function. It has also been found to have anti-inflammatory and analgesic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-(dibutylsulfamoyl)-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide in lab experiments include its potential therapeutic effects in various diseases, its ability to inhibit specific enzymes and signaling pathways, and its neuroprotective effects. However, its limitations include its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
Direcciones Futuras
There are several future directions for the research on 4-(dibutylsulfamoyl)-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide. These include:
1. Further studies on its potential therapeutic effects in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
2. Studies on its safety and efficacy in humans.
3. Development of new derivatives with improved pharmacological properties.
4. Studies on its mechanism of action and interactions with other drugs.
5. Investigation of its potential use as a diagnostic tool for certain diseases.
Conclusion:
In conclusion, 4-(dibutylsulfamoyl)-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide is a chemical compound that has been synthesized for various scientific research applications. It has potential therapeutic effects in the treatment of certain diseases and has been found to inhibit specific enzymes and signaling pathways in the body. Further studies are needed to determine its safety and efficacy in humans and to develop new derivatives with improved pharmacological properties.
Métodos De Síntesis
The synthesis of 4-(dibutylsulfamoyl)-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide involves the reaction between 2-methyl-1,3-benzothiazol-5-amine and 4-(dibutylsulfamoyl)benzoic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in a suitable solvent such as dichloromethane or tetrahydrofuran (THF) under reflux conditions. The resulting product is then purified by column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
4-(dibutylsulfamoyl)-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide has been studied for its potential therapeutic effects in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has been found to inhibit the growth of cancer cells and induce apoptosis. It also has neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propiedades
IUPAC Name |
4-(dibutylsulfamoyl)-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O3S2/c1-4-6-14-26(15-7-5-2)31(28,29)20-11-8-18(9-12-20)23(27)25-19-10-13-22-21(16-19)24-17(3)30-22/h8-13,16H,4-7,14-15H2,1-3H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVZOJCWGDWMMRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)SC(=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(dibutylsulfamoyl)-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-(3,5-Dimethyl-1h-pyrazol-4-yl)ethyl]amine dihydrochloride](/img/no-structure.png)

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide](/img/structure/B2836600.png)
![7-([1,1'-Biphenyl]-4-yl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2836601.png)
![5-{[(4-Bromophenyl)methyl]sulfanyl}-2-ethyl-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2836603.png)

![ethyl 2-{4-[3-(trifluoromethyl)benzoyl]-3,4-dihydro-2H-1,4-benzoxazin-3-yl}acetate](/img/structure/B2836606.png)



![1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2836613.png)
![Methyl 9-(cyanomethyl)-1,4-dioxaspiro[4.4]nonane-9-carboxylate](/img/structure/B2836615.png)

![methyl 2-{[(1E)-(5-bromo-2-hydroxyphenyl)methylene]amino}benzoate](/img/structure/B2836618.png)